molecular formula C8H14ClN3O2 B2362860 2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride CAS No. 2137996-64-4

2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride

Cat. No.: B2362860
CAS No.: 2137996-64-4
M. Wt: 219.67
InChI Key: BDBSNUHCQKDQFP-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride, also known as AMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AMPA is a derivative of pyrazole and is a potent agonist of the glutamate receptor.

Scientific Research Applications

  • Synthesis and Characterization : This compound has been utilized in the synthesis of novel N,N,O scorpionate ligands suitable for solid phase immobilisation, which exhibit similar chemical behavior to related compounds but with additional possibilities for immobilisation to a solid phase (Hübner, Haas, & Burzlaff, 2006).

  • Coordination Chemistry : Studies have shown that derivatives of this compound can form dimeric bis[dicarboxylatotetraorganodistannoxanes] with interesting structural properties and potential applications in coordination chemistry (Wen, Song, Du, Zhai, & Tang, 2005).

  • Energetic Materials : The compound has been used in the synthesis of energetic salts based on nitroiminotetrazole-containing acetic acid, which are characterized by their insensitivity to impact and other properties relevant to materials science (Joo, Gao, Parrish, Cho, Goh, & Shreeve, 2012).

  • Fluorescent Properties : Research has explored the fluorescent properties of compounds synthesized using derivatives of this acid, particularly in the blue region of the visible spectrum when irradiated with ultraviolet radiation (Hasan, Abbas, & Akhtar, 2011).

  • Reactivity Studies : The reactivity of derivatives of this compound towards electrophilic reagents has been investigated, providing insights into their potential use in the synthesis of various substituted pyrazoles (Mohamed, Elnagdi, & Abdel-Khalik, 2001).

  • Ligand Synthesis : This compound has been utilized in the facile synthesis of flexible bis(pyrazol‐1‐yl)alkane and related ligands, offering potential applications in ligand chemistry (Potapov, Domina, Khlebnikov, & Ogorodnikov, 2007).

  • Structural Studies : There have been studies on the molecular and crystal structures of derivatives of this compound, contributing to our understanding of their conformational isomerism and potential applications in crystallography (Foces-Foces, Fernández-castaño, Claramunt, Escolástico, & Elguero, 1996).

  • Pharmaceutical Synthesis : This compound has been used in the practical and scalable process for the preparation of related compounds, highlighting its role in pharmaceutical synthesis (Graham, Brown, & Ford, 2010).

Properties

IUPAC Name

2-[4-(aminomethyl)-3,5-dimethylpyrazol-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-5-7(3-9)6(2)11(10-5)4-8(12)13;/h3-4,9H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBSNUHCQKDQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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